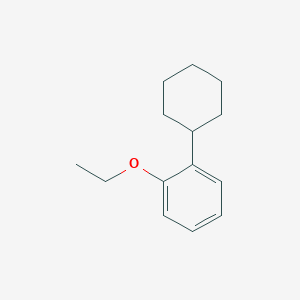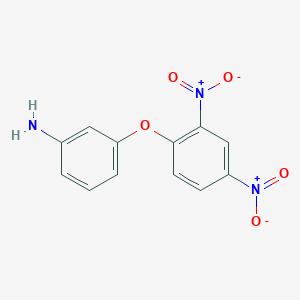![molecular formula C22H29N3O4S B14739475 N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide CAS No. 6550-89-6](/img/structure/B14739475.png)
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with diethylsulfamoyl and morpholinyl substituents, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(diethylsulfamoyl)-2-morpholin-4-ylphenylamine under controlled conditions to yield the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The morpholinyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-morpholinyl)acetamide
Uniqueness
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
6550-89-6 |
|---|---|
Fórmula molecular |
C22H29N3O4S |
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-4-25(5-2)30(27,28)19-10-11-21(24-12-14-29-15-13-24)20(16-19)23-22(26)18-8-6-17(3)7-9-18/h6-11,16H,4-5,12-15H2,1-3H3,(H,23,26) |
Clave InChI |
BRDHMDCGKSZNAE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


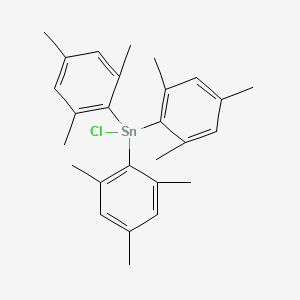
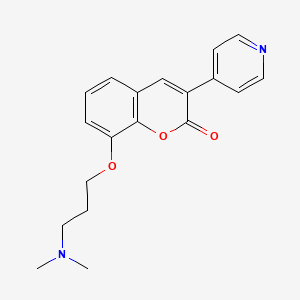

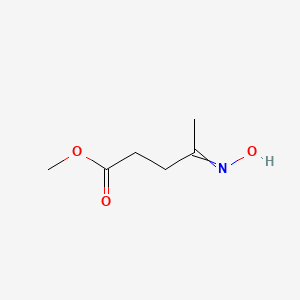
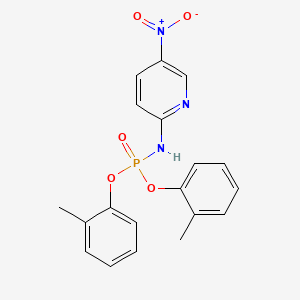
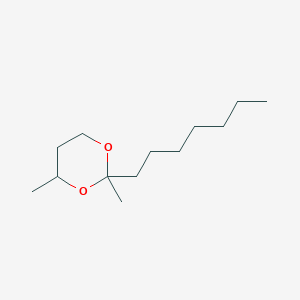

![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
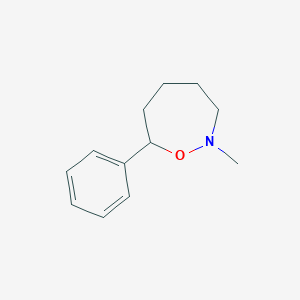

![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)

